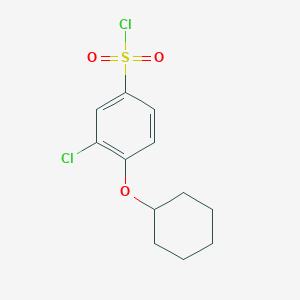

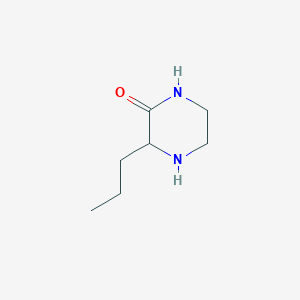

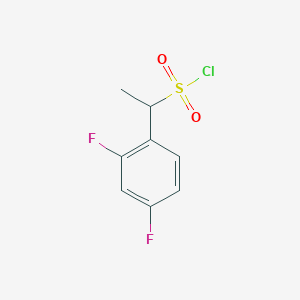

![molecular formula C12H14ClN3 B1454009 2-[4-(4-クロロフェニル)ピペラジン-1-イル]アセトニトリル CAS No. 91494-88-1](/img/structure/B1454009.png)

2-[4-(4-クロロフェニル)ピペラジン-1-イル]アセトニトリル

説明

“2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile” is a chemical compound with the CAS Number: 91494-88-1. It has a molecular weight of 235.72 . The IUPAC name of this compound is [4-(4-chlorophenyl)-1-piperazinyl]acetonitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .

Molecular Structure Analysis

The InChI code for “2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile” is 1S/C12H14ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure.

科学的研究の応用

薬理学:抗ヒスタミン薬開発

2-[4-(4-クロロフェニル)ピペラジン-1-イル]アセトニトリル: は、広く使用されている抗ヒスタミン薬であるセチリジン合成における重要な中間体です 。ヒスタミンH1受容体に対する高い特異性を示し、アレルギー、花粉症、血管浮腫、じんま疹の管理に効果的です。

医薬品化学:ドーパミン受容体リガンド

この化合物は、選択的ドーパミンD4受容体リガンドの開発のための前駆体として役立ちます 。このようなリガンドは、パーキンソン病や薬物依存症などの神経疾患の治療において潜在的な治療用途を持っています。

有機合成:複雑な分子の構築ブロック

有機合成において、2-[4-(4-クロロフェニル)ピペラジン-1-イル]アセトニトリルは、α、β-不飽和ケト骨格を含む複雑な分子を構築するために使用されます 。これらの骨格は、チオールを選択的にアルキル化する候補細胞毒の設計において重要であり、核酸アルキル化に関連する発がん性および変異原性を回避します。

工業用途:医薬品製造

製薬業界では、この化合物は、抗ヒスタミン薬の製造に不可欠なセチリジンとその関連化合物の製造に関与しています .

規制状況:コンプライアンスと標準

2-[4-(4-クロロフェニル)ピペラジン-1-イル]アセトニトリルの規制状況は、製薬基準およびコンプライアンス要件によって管理されています。 製造業者は、この化合物から得られる医薬品製品の安全性と有効性を確保するために、これらの規制に従うことが重要です .

作用機序

Target of Action

Similar compounds have been found to bind to estrogen receptors with an affinity similar to that of esr1 .

Mode of Action

It is suggested that similar compounds activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner .

Biochemical Pathways

Compounds with similar structures have been found to influence the estrogen receptor pathway .

Pharmacokinetics

Similar compounds have been found to have significant interactions with the human body .

Result of Action

Similar compounds have been found to have significant effects on cellular processes .

Action Environment

Similar compounds have been found to be stable under normal environmental conditions .

生化学分析

Biochemical Properties

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile plays a crucial role in biochemical reactions, particularly in its interaction with histamine H1 receptors. This compound exhibits a high specific affinity for these receptors, making it effective in managing allergies, hay fever, angioedema, and urticaria . The interaction with histamine H1 receptors involves binding to these receptors, thereby inhibiting the action of histamine, which is responsible for allergic symptoms.

Cellular Effects

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in A549 cells, treatment with this compound resulted in changes in cell cycle progression and inhibition of cell migration and invasion . These effects are indicative of its potential therapeutic applications in conditions where cell proliferation and migration are dysregulated.

Molecular Mechanism

The molecular mechanism of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile involves its binding interactions with biomolecules. It binds to histamine H1 receptors, leading to the inhibition of histamine action. Additionally, it has been shown to increase the phosphorylation of H2AX in MCF-7 cells, which is a marker of DNA damage response . This suggests that the compound may also have applications in cancer therapy by inducing DNA damage in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile have been studied over time. The compound has shown stability under various conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and migration

Dosage Effects in Animal Models

The effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits histamine action without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450. This interaction leads to the formation of metabolites that are excreted from the body. The compound’s effect on metabolic flux and metabolite levels has been studied, showing that it can alter the levels of certain metabolites, thereby influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific tissues where it exerts its effects. The compound’s accumulation in certain tissues has been observed, which may be related to its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-[4-(4-chlorophenyl)piperazin-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLXRDKLCQLGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

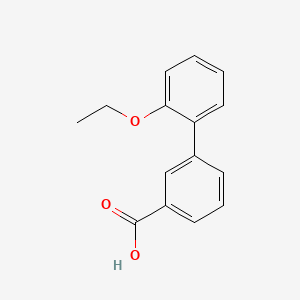

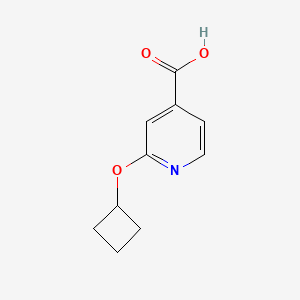

![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)

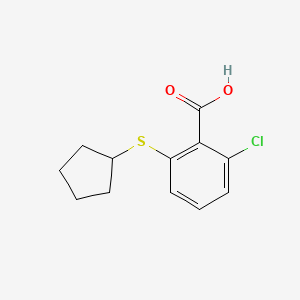

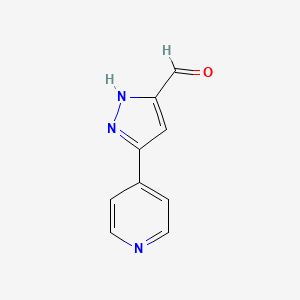

![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

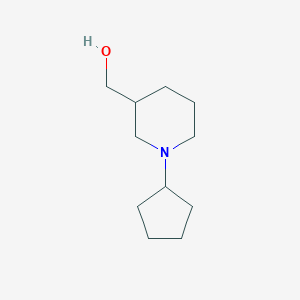

![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)